4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a benzothieno pyrimidine core, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 3,4-dichlorobenzyl chloride under basic conditions.
Construction of the Benzothieno Pyrimidine Core: The final step involves the cyclization of the intermediate with a suitable thiophene derivative under acidic or basic conditions to form the benzothieno pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system . The compound may act as an agonist or antagonist, influencing the activity of these receptors and altering neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno[2,3-d]pyrimidine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of a dichlorobenzyl group and a benzothieno pyrimidine core. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development and research .
Properties
Molecular Formula |
C21H22Cl2N4S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H22Cl2N4S/c22-16-6-5-14(11-17(16)23)12-26-7-9-27(10-8-26)20-19-15-3-1-2-4-18(15)28-21(19)25-13-24-20/h5-6,11,13H,1-4,7-10,12H2 |
InChI Key |
JVRAJKKUBGAXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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